molecular formula C8H6ClHgN B14160230 chloro(1H-indol-3-yl)mercury CAS No. 26340-46-5

chloro(1H-indol-3-yl)mercury

Cat. No.: B14160230
CAS No.: 26340-46-5
M. Wt: 352.18 g/mol
InChI Key: TYJDLGLRDURXHI-UHFFFAOYSA-M
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Description

Chloro(1H-indol-3-yl)mercury: is a compound that features a mercury atom bonded to a chloro group and an indole moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its wide-ranging biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro(1H-indol-3-yl)mercury typically involves the reaction of indole derivatives with mercury(II) chloride. One common method includes the reaction of 1H-indole-3-carbaldehyde with mercury(II) chloride in the presence of a suitable solvent under controlled temperature conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of mercury(II) chloride as a starting material is common, and the reaction conditions are optimized for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Chloro(1H-indol-3-yl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated or thiocyanated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the indole moiety .

Scientific Research Applications

Chemistry: Chloro(1H-indol-3-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of indole-based compounds. Its unique reactivity due to the presence of mercury makes it valuable in certain synthetic pathways .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. The indole moiety is known for its biological activity, and the addition of mercury can influence these interactions .

Medicine: While the use of mercury-containing compounds in medicine is limited due to toxicity concerns, this compound may be explored for its potential therapeutic applications in controlled settings. Research is ongoing to understand its effects and potential benefits .

Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for specialized industrial processes .

Mechanism of Action

The mechanism of action of chloro(1H-indol-3-yl)mercury involves its interaction with molecular targets through the indole moiety and the mercury atom. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. The mercury atom can form complexes with biomolecules, affecting their function and stability . The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s effects at the molecular level .

Comparison with Similar Compounds

    (1H-indol-3-yl)methylmercury: Similar structure but with a methyl group instead of a chloro group.

    (1H-indol-3-yl)mercury(II) acetate: Contains an acetate group instead of a chloro group.

    (1H-indol-3-yl)mercury(II) bromide: Contains a bromide group instead of a chloro group.

Uniqueness: Chloro(1H-indol-3-yl)mercury is unique due to the presence of the chloro group, which influences its reactivity and interactions. The chloro group can be readily substituted, providing a versatile platform for further chemical modifications. Additionally, the combination of the indole moiety and mercury atom imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

26340-46-5

Molecular Formula

C8H6ClHgN

Molecular Weight

352.18 g/mol

IUPAC Name

chloro(1H-indol-3-yl)mercury

InChI

InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6,9H;1H;/q;;+1/p-1

InChI Key

TYJDLGLRDURXHI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)[Hg]Cl

Origin of Product

United States

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